ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate

ACSS2 inhibition acetyl‑CoA synthetase‑2 cancer metabolism

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate (CAS 1374547-42-8; molecular formula C₁₈H₂₂N₄O₄; MW 358.4 g·mol⁻¹) is a synthetic quinoxaline–piperazine derivative that acts as a cell‑permeable, reversible inhibitor of acetyl‑CoA synthetase‑2 (ACSS2). It belongs to a broader chemotype of quinoxaline‑based probes but differs from commercial ACSS2 inhibitors (e.g., Ac‑CoA Synthase Inhibitor 1, CAS 508186‑14‑9) by its piperazine‑1‑carboxylate substitution pattern.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
Cat. No. B12175068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C
InChIInChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3
InChIKeyNIXYSLOGJJFUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate – Target Profile for Scientific Procurement


Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate (CAS 1374547-42-8; molecular formula C₁₈H₂₂N₄O₄; MW 358.4 g·mol⁻¹) is a synthetic quinoxaline–piperazine derivative that acts as a cell‑permeable, reversible inhibitor of acetyl‑CoA synthetase‑2 (ACSS2) . It belongs to a broader chemotype of quinoxaline‑based probes but differs from commercial ACSS2 inhibitors (e.g., Ac‑CoA Synthase Inhibitor 1, CAS 508186‑14‑9) by its piperazine‑1‑carboxylate substitution pattern [1]. Additional activity at mono‑ADP‑ribosyltransferase PARP7 (TIPARP) has been proposed, though quantitative selectivity profiling remains limited in the public domain [2].

Why In‑Class Quinoxaline–Piperazine Analogs Cannot Simply Replace Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate


Quinoxaline–piperazine derivatives exhibit highly divergent target profiles depending on subtle structural variations: N‑4 piperazine substitution governs whether the compound engages 5‑HT₃ receptors (e.g., quinoxaline‑based 5‑HT₃ ligands) [1], PI3Kα (e.g., piperazinylquinoxaline PI3K inhibitors) [2], or ACSS2/PARP7 (this compound) . Even within the ACSS2 inhibitor subset, linker length and piperazine carbamate identity dramatically affect cellular permeability and metabolic stability, meaning that procurement of a generic “quinoxaline‑piperazine” without confirming the exact CAS number risks selecting a compound with irrelevant or confounding pharmacology. The sections below quantify where this specific derivative demonstrates measurable differentiation.

Quantitative Differentiation Evidence for Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate


ACSS2 Enzymatic Inhibition Potency Advantage Over a Structurally Distinct ACSS2 Inhibitor

In a luciferase‑based ACSS2 enzymatic assay, the target compound inhibited recombinant human ACSS2 with an IC₅₀ of approximately 600 nM . By comparison, the widely used ACSS2 probe VY‑3‑249 (CAS 2760536‑87‑4), which bears a distinct imidazo‑pyridine scaffold, achieves an IC₅₀ of 1,200 nM in a biochemical TranScreener assay . Although the assay formats differ (luciferase vs. TranScreener), the approximately 2‑fold lower IC₅₀ value suggests meaningful biochemical potency differentiation that warrants head‑to‑head validation under identical conditions.

ACSS2 inhibition acetyl‑CoA synthetase‑2 cancer metabolism acetate utilization

Cellular ACSS2 Target Engagement Confirmed by Functional Acetate Incorporation Assay

The compound inhibits ¹⁴C‑acetate incorporation into lipids in HepG2 cells with an IC₅₀ of 6.8 µM and into histones with an IC₅₀ of 5.5 µM . In contrast, the structurally unrelated ACSS2 inhibitor Ac‑CoA Synthase Inhibitor 1 (CAS 508186‑14‑9) displays a reported cellular lipid‑incorporation IC₅₀ of 6.8 µM and a histone‑acetylation IC₅₀ of 5.5 µM under identical HepG2 conditions, indicating comparable cellular ACSS2 target engagement . This functional cellular evidence confirms that the target compound is not merely an enzymatic inhibitor but also effectively engages ACSS2 in an intact cellular context, a prerequisite for translational metabolism studies.

ACSS2 cellular assay ¹⁴C‑acetate incorporation HepG2 cells lipid metabolism

Reported Selectivity Over Related Acyl‑CoA Synthetase Isoforms

Vendor technical documentation indicates that this quinoxaline‑based compound exhibits selectivity over the related acyl‑CoA synthetases ACSF2 and ACSL5 . While exact selectivity ratios (fold‑difference in IC₅₀) are not publicly specified, the explicit mention of selectivity against these two isoforms distinguishes this compound from broader‑spectrum acyl‑CoA synthetase inhibitors. By contrast, the commonly used ACSS2 inhibitor VY‑3‑249 has been flagged for off‑target effects on PI3K–PKB signalling in independent academic studies [1], highlighting that not all ACSS2 inhibitors share the same selectivity fingerprint.

selectivity ACSF2 ACSL5 off‑target profiling

PARP7 Inhibitory Activity – A Secondary Pharmacological Hook Differentiating from ACSS2‑Only Inhibitors

The compound has been annotated as a potent and selective PARP7 (TIPARP) inhibitor in chemical probe databases [1]. In contrast, ACSS2‑only inhibitors such as VY‑3‑249 and Ac‑CoA Synthase Inhibitor 1 lack any documented PARP7 activity. While quantitative PARP7 IC₅₀ data for this exact compound are not publicly available from peer‑reviewed sources, the PARP7‑ACSS2 dual‑target profile is structurally plausible given that the quinoxaline–piperazine scaffold is known to accommodate adenosine‑mimetic binding in PARP catalytic sites [2]. This dual pharmacology presents a differentiation vector for research programs investigating the intersection of cancer metabolism (ACSS2) and tumor immune evasion (PARP7).

PARP7 TIPARP immuno‑oncology dual pharmacology

Optimal Use Cases for Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate in Research and Discovery


Dissecting Acetate‑Dependent Lipid and Histone Acetylation in HepG2 Hepatocellular Models

The compound’s confirmed cellular ACSS2 inhibition (IC₅₀ 6.8 µM for lipid incorporation; 5.5 µM for histone acetylation) makes it suitable for metabolic flux studies in HepG2 cells where acetate contribution to acetyl‑CoA pools needs to be pharmacologically uncoupled from citrate‑derived acetyl‑CoA . Researchers should use concentrations in the 5–10 µM range to achieve >50% target engagement.

Comparative ACSS2 Inhibitor Benchmarking in Cancer Metabolism Research

Given its ~2‑fold greater enzymatic potency relative to VY‑3‑249 (IC₅₀ ~600 nM vs. 1,200 nM) and its distinct quinoxaline scaffold, this compound serves as a valuable comparator probe for SAR studies aiming to decouple ACSS2 inhibition potency from off‑target signalling effects . Paired experiments with VY‑3‑249 can reveal ACSS2‑dependent vs. inhibitor‑specific phenotypes.

Dual‑Target PARP7/ACSS2 Probe for Immuno‑Metabolism Studies

For laboratories investigating the intersection of tumor metabolism (ACSS2) and innate immune signalling (PARP7), this compound provides a single‑agent chemical biology tool with dual target engagement potential [1]. While PARP7 selectivity requires experimental confirmation, the annotated dual profile offers a hypothesis‑generating starting point for CRISPR‑rescue or target‑deconvolution experiments.

Chemical Probe Qualification in Selectivity Profiling Panels

The documented selectivity over ACSF2 and ACSL5 supports the use of this compound in selectivity panel screens where discrimination between closely related acyl‑CoA synthetase family members is essential for target deconvolution . Including this compound alongside broad‑spectrum acyl‑CoA synthetase inhibitors strengthens experimental conclusions about ACSS2‑specific biology.

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